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molecular formula C5H8N2O2 B8287753 2-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanol CAS No. 80586-54-5

2-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanol

Cat. No. B8287753
M. Wt: 128.13 g/mol
InChI Key: RYVBHJLZZWJDDY-UHFFFAOYSA-N
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Patent
US09328071B2

Procedure details

In analogy to example 356, the starting compounds 2-(benzo[d]isoxazol-3-yl)-ethanol and 2-(4-methyl-furazan-3-yl)-ethanol were prepared from 2-(benzo[d]isoxazol-3-yl)-acetic acid and 2-(4-methyl-furazan-3-yl)-acetic acid, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3]([CH2:10][C:11](O)=[O:12])=[N:2]1.[CH3:14][C:15]1[C:16]([CH2:20][C:21](O)=[O:22])=[N:17][O:18][N:19]=1>>[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3]([CH2:10][CH2:11][OH:12])=[N:2]1.[CH3:14][C:15]1[C:16]([CH2:20][CH2:21][OH:22])=[N:17][O:18][N:19]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1N=C(C2=C1C=CC=C2)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=NON1)CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1N=C(C2=C1C=CC=C2)CCO
Name
Type
product
Smiles
CC=1C(=NON1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09328071B2

Procedure details

In analogy to example 356, the starting compounds 2-(benzo[d]isoxazol-3-yl)-ethanol and 2-(4-methyl-furazan-3-yl)-ethanol were prepared from 2-(benzo[d]isoxazol-3-yl)-acetic acid and 2-(4-methyl-furazan-3-yl)-acetic acid, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3]([CH2:10][C:11](O)=[O:12])=[N:2]1.[CH3:14][C:15]1[C:16]([CH2:20][C:21](O)=[O:22])=[N:17][O:18][N:19]=1>>[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3]([CH2:10][CH2:11][OH:12])=[N:2]1.[CH3:14][C:15]1[C:16]([CH2:20][CH2:21][OH:22])=[N:17][O:18][N:19]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1N=C(C2=C1C=CC=C2)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=NON1)CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1N=C(C2=C1C=CC=C2)CCO
Name
Type
product
Smiles
CC=1C(=NON1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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